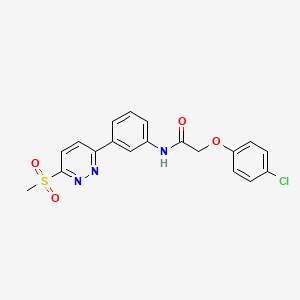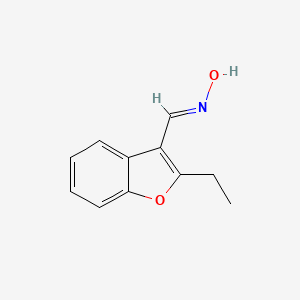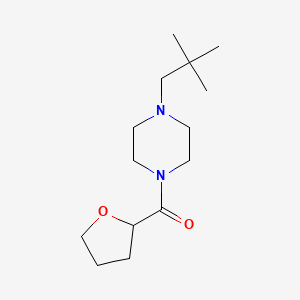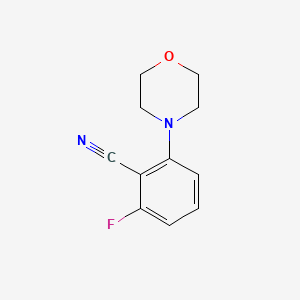
(1S)-1-(pyrimidin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(pyrimidin-4-yl)ethan-1-ol is a chiral organic compound featuring a pyrimidine ring attached to an ethan-1-ol moiety
Aplicaciones Científicas De Investigación
(1S)-1-(pyrimidin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(pyrimidin-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Chiral Synthesis:
Reaction Conditions: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(pyrimidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to the corresponding alkane using strong reducing agents.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Pyrimidin-4-ylacetaldehyde or pyrimidin-4-ylacetic acid.
Reduction: Pyrimidin-4-ylethane.
Substitution: Pyrimidin-4-yl ethyl halides.
Mecanismo De Acción
The mechanism of action of (1S)-1-(pyrimidin-4-yl)ethan-1-ol depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: Could be involved in metabolic pathways or signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(pyrimidin-4-yl)ethan-1-ol: The enantiomer of the compound with potentially different biological activity.
Pyrimidin-4-ylmethanol: Lacks the chiral center but shares the pyrimidine ring and hydroxyl group.
Uniqueness
(1S)-1-(pyrimidin-4-yl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
(1S)-1-pyrimidin-4-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQKOPJZMPKYGR-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methanol](/img/structure/B2819940.png)

![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![2-(1,2-benzoxazol-3-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide](/img/structure/B2819948.png)
![N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE](/img/structure/B2819950.png)
![2-chloro-N-[3-methyl-2-(phenylamino)butyl]pyridine-4-carboxamide](/img/structure/B2819951.png)



![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2819958.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2819960.png)
